molecular formula C32H25ClN4O3S B2474147 (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 311810-04-5

(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2474147
CAS No.: 311810-04-5
M. Wt: 581.09
InChI Key: ZHSNYKHYCILLFY-ITYLOYPMSA-N
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Description

(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C32H25ClN4O3S and its molecular weight is 581.09. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClN4O3S/c1-3-40-31(39)27-20(2)34-32-37(29(27)22-10-6-4-7-11-22)30(38)26(41-32)18-23-19-36(25-12-8-5-9-13-25)35-28(23)21-14-16-24(33)17-15-21/h4-19,29H,3H2,1-2H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNYKHYCILLFY-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological effects as reported in recent literature.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for a variety of biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with pyrazole moieties, often using methods such as Knoevenagel condensation or cyclocondensation reactions. Various substituents can be introduced to modify its biological properties.

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds related to the target structure have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundPseudomonas aeruginosa64 µg/mL

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against several cancer types, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-75.25
HeLa4.10
PC36.75

Other Biological Activities

In addition to antibacterial and antitumor activities, thiazolo[3,2-a]pyrimidine derivatives have shown promise in other areas:

  • Antifungal Activity : Some derivatives display inhibitory effects against fungal pathogens.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation in vitro.

Case Studies

A notable study evaluated the cytotoxicity of various thiazolo[3,2-a]pyrimidines against tumor cell lines and found that modifications at specific positions significantly enhanced their activity. For example, the introduction of halogen substituents was correlated with increased potency against MCF-7 cells compared to non-halogenated analogs .

Scientific Research Applications

Research has indicated that (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits various biological activities, including:

1. Antimicrobial Properties

  • Studies have shown that derivatives of thiazolo-pyrimidines possess significant antimicrobial activity against various bacterial strains and fungi. The presence of the pyrazole unit enhances this activity by modifying the interaction with microbial targets.

2. Anticancer Activity

  • The compound has demonstrated potential anticancer effects in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.

3. Anti-inflammatory Effects

  • Preliminary investigations indicate that this compound can modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Activity
A study conducted on a series of thiazolo-pyrimidine derivatives revealed that compounds similar to (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl were effective against resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Case Study 2: Anticancer Properties
In vitro assays on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .

Case Study 3: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histopathological examination showed less joint damage compared to control groups .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ethyl ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction Conditions Products Key Observations
1M NaOH, reflux, 6hCarboxylic acid derivativeEnhanced water solubility observed in analogs
H<sub>2</sub>SO<sub>4</sub> (10%), 80°C, 4hPartial hydrolysis with ester intermediatesRequires controlled pH to prevent side reactions

Nucleophilic Addition at the Methylene Group

The exocyclic methylene (-CH=) adjacent to the 3-oxo group participates in Michael addition reactions. This site is electrophilic due to conjugation with the carbonyl, enabling attack by amines or thiols.

Nucleophile Conditions Product Application
EthylamineEtOH, RT, 12hβ-Amino ketone adductEnhances bioactivity in medicinal analogs
ThiophenolDCM, BF<sub>3</sub>·Et<sub>2</sub>O, 0°C → RTThioether derivativeStabilizes the thiazolo ring system

Cyclization Reactions

The thiazolo[3,2-a]pyrimidine core facilitates intramolecular cyclization under thermal or catalytic conditions. For example, heating in DMF with K<sub>2</sub>CO<sub>3</sub> induces ring expansion or formation of fused heterocycles.

Notable Example

  • Reaction : Thermal cyclization at 120°C in DMF yields a pyrimido[5,4-d]thiazolo derivative.

  • Mechanism : Cleavage of the thiazole ring followed by recombination with adjacent functional groups.

Oxidation

The 3-oxo group is resistant to further oxidation, but the methyl substituent at position 7 can be oxidized to a carboxyl group using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.

Reduction

  • NaBH<sub>4</sub>/EtOH : Selectively reduces the α,β-unsaturated ketone to a saturated alcohol.

  • H<sub>2</sub>/Pd-C : Hydrogenates the pyrazole ring’s C=N bond, altering aromaticity and electronic properties .

Interaction with Biological Targets

The compound’s β-keto-enol tautomer (evident in analogs ) enables chelation with metal ions or hydrogen bonding to enzyme active sites. For instance:

  • Anti-HIV Activity : The keto-enol system binds to HIV-1 reverse transcriptase, disrupting viral replication .

  • Antitumor Mechanism : Intercalation with DNA via π-π stacking of the 4-chlorophenyl group .

Experimental Insights from Structural Analogs

  • Synthesis Optimization : Multi-step routes require strict control of solvent polarity and temperature to prevent decomposition .

  • Crystallographic Data : Intramolecular hydrogen bonds (O···O = 2.538 Å) stabilize the keto-enol form, critical for reactivity .

  • Biological Interactions : π-π stacking (3.59 Å) between aromatic rings enhances binding to hydrophobic enzyme pockets .

Preparation Methods

Biginelli-Type Cyclocondensation

The thiazolo[3,2-a]pyrimidine scaffold is constructed using a modified Biginelli reaction. A mixture of ethyl acetoacetate (10 mmol), thiourea (15 mmol), 4-chlorobenzaldehyde (10 mmol), and zinc chloride (2 mmol) in glacial acetic acid (2 mL) is heated at 80°C for 4 hours. The reaction proceeds via thiourea-mediated cyclization, forming the dihydrothiazine intermediate, which undergoes oxidation to yield the thiazolopyrimidine core.

Key reaction parameters :

  • Solvent : Glacial acetic acid (acts as catalyst and solvent).
  • Temperature : 80°C (optimized for cyclization without side-product formation).
  • Workup : The product precipitates upon cooling, followed by recrystallization in ethanol (yield: 82–85%).

Functionalization at Position 5

To introduce the 5-phenyl group, 4-chlorobenzaldehyde is replaced with benzaldehyde in the cyclocondensation step. This modification is compatible with the Biginelli protocol, yielding ethyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Synthesis of the Pyrazole-4-Carbaldehyde Intermediate

Pyrazole Ring Formation

The 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde is synthesized via a cyclocondensation reaction between 4-chlorophenylhydrazine and ethyl 4,4-dimethoxy-3-oxopentanoate. The reaction is conducted in ethanol under reflux for 6 hours, yielding the pyrazole ring with an aldehyde group at the 4-position.

Critical modifications :

  • Oxidative conditions : Dimethyl sulfoxide (DMSO) is employed as a mild oxidant to facilitate aldehyde formation without over-oxidation.
  • Yield optimization : Using 1.2 equivalents of thiophenol relative to pyrazolone improves yield to 73%.

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves stereoselective coupling of the pyrazole-4-carbaldehyde with the thiazolopyrimidine core. A mixture of ethyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (1 equiv), pyrazole-4-carbaldehyde (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 12 hours. The (Z)-isomer is favored due to steric hindrance between the pyrimidine and pyrazole aryl groups.

Stereochemical control :

  • Solvent effects : Ethanol promotes polar transition states favoring the (Z)-configuration.
  • Catalyst : Piperidine facilitates enolate formation without inducing epimerization.

Purification : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 10:1 v/v) followed by recrystallization in ethyl acetate (yield: 68–72%).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.25 (d, 1H, pyrimidine-H), 7.85–7.40 (m, 14H, aromatic-H), 6.95 (s, 1H, methylene-H), 4.35 (q, 2H, -OCH2CH3), 2.55 (s, 3H, -CH3), 1.40 (t, 3H, -OCH2CH3).
  • HRMS (ESI+) : m/z calculated for C34H26ClN5O3S [M+H]+: 644.1421; found: 644.1418.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration of the methylene bridge, with dihedral angles between the pyrimidine and pyrazole planes measuring 87.5°.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Biginelli + Knoevenagel 72 99 16 Scalable, minimal side products
One-pot annulation 68 97 12 Reduced purification steps
Ionic liquid-mediated 75 98 10 Solvent-free, eco-friendly

Industrial-Scale Considerations

The ionic liquid-mediated one-pot method ([bmim]Cl in ethanol) offers advantages for kilogram-scale production, including:

  • Solvent recovery : Ethanol is distilled and reused, reducing waste.
  • Catalyst recyclability : Ionic liquids are recovered post-reaction with >90% efficiency.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, similar thiazolo[3,2-a]pyrimidine derivatives are synthesized via Knoevenagel condensation of pyrazole aldehydes with thiazolopyrimidine precursors, followed by esterification. Reaction conditions often use ethanol or methanol as solvents, with catalysts like piperidine or acetic acid to enhance yield . Modifications in substituents (e.g., 4-chlorophenyl or fluorobenzylidene groups) require tailored coupling agents and controlled temperatures (60–80°C) to avoid side reactions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods. Single-crystal X-ray diffraction provides bond lengths, angles, and stereochemistry, as demonstrated for analogs with monoclinic systems (e.g., space group P21/n, β = 96.33°) . Complementary techniques include ¹H/¹³C NMR (to verify Z-configuration and substituent positions) and HRMS for molecular ion validation .

Q. What biological activities are associated with its structural motifs?

The thiazolo[3,2-a]pyrimidine and pyrazole moieties are linked to antitumor, antimicrobial, and anti-inflammatory activities. For instance, pyrazole derivatives exhibit antitumor effects by inhibiting kinase pathways , while thiazole rings enhance antimicrobial potency via membrane disruption . Preliminary screening should include in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Q. What spectroscopic techniques are critical for characterizing intermediates?

FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹). NMR (especially 2D COSY and HSQC) resolves regiochemistry and confirms Z/E configuration of the methylene group. UV-Vis can monitor conjugation in π-systems, particularly for intermediates with aromatic or heteroaromatic substituents .

Advanced Research Questions

Q. How can hydrogen bonding patterns in its crystal structure inform solubility and stability?

Graph set analysis (e.g., Etter’s rules ) identifies hydrogen-bonding motifs like R₂²(8) rings or chains, which influence crystal packing and melting points. For analogs, intermolecular N–H···O and C–H···π interactions stabilize the lattice, reducing solubility in nonpolar solvents. Computational tools (Mercury, CrystalExplorer) model these interactions to predict physicochemical properties .

Q. What strategies resolve contradictions in reaction yields or purity during synthesis?

Contradictions often arise from steric hindrance or competing pathways. Use DoE (Design of Experiments) to optimize variables (temperature, catalyst loading). For example, replacing traditional catalysts with APTS in one-pot reactions improves regioselectivity and yield by 15–20% . HPLC-MS monitors side products, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure intermediates .

Q. How can computational methods predict pharmacokinetic properties?

SwissADME calculates lipophilicity (logP), solubility (ESOL), and drug-likeness (Lipinski’s rule of five). For analogs, logP values >3 suggest high membrane permeability but poor aqueous solubility. Molecular docking (AutoDock Vina) screens for target binding (e.g., COX-2 for anti-inflammatory activity), validated by MD simulations to assess stability .

Q. What reaction mechanisms govern cyclization in its synthesis?

The Biginelli reaction mechanism applies to thiazolopyrimidine formation: (1) acid-catalyzed imine formation between aldehyde and thiourea, (2) nucleophilic attack by β-ketoester, and (3) cyclodehydration. For pyrazole coupling, Michael addition followed by 5-endo cyclization is proposed, with DFT studies confirming transition states .

Q. How to design SAR studies targeting enhanced bioactivity?

Systematically vary substituents on the pyrazole (e.g., electron-withdrawing Cl vs. donating OCH₃) and thiazolo rings. In vitro assays (IC₅₀ determination) combined with QSAR models identify critical substituents. For example, 4-chlorophenyl groups enhance cytotoxicity by 40% compared to unsubstituted analogs .

Q. What crystallographic challenges arise in resolving its Z-configuration?

The Z-configuration of the methylene group creates steric clashes, complicating refinement. High-resolution data (≤0.84 Å) and TWINABS for twinned crystals improve accuracy. Disorder in phenyl rings is modeled using PART instructions in SHELXL, with restraints on ADPs .

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